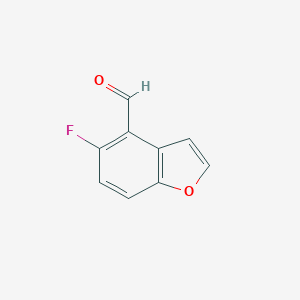

5-Fluorobenzofuran-4-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVZQXBAPJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluorobenzofuran-4-carbaldehyde (CAS No. 199391-70-3), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Despite its commercial availability, detailed scientific literature on the synthesis and characterization of this specific isomer is notably scarce. This document addresses this information gap by presenting a theoretically sound and experimentally grounded guide. We will explore its core physicochemical properties, propose a robust synthetic pathway via the formylation of 5-fluorobenzofuran, predict its spectral characteristics, and discuss its potential reactivity and applications based on established principles of heterocyclic chemistry and the well-documented properties of analogous compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.

Introduction: The Significance of Fluorinated Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1]

5-Fluorobenzofuran-4-carbaldehyde combines these two valuable features: a biologically active benzofuran core and a strategically placed fluorine substituent. The aldehyde functional group serves as a versatile synthetic handle, enabling a myriad of chemical transformations for the construction of more complex molecular architectures. While this specific isomer is not yet widely represented in the scientific literature, its structural alerts suggest significant potential as a building block for novel therapeutic agents and functional materials.[3][4][5]

Physicochemical and Structural Information

A crucial first step in working with any chemical is its unambiguous identification. 5-Fluorobenzofuran-4-carbaldehyde is identified by the following key parameters:

| Property | Value | Source |

| CAS Number | 199391-70-3 | Chemical Supplier Data |

| Molecular Formula | C₉H₅FO₂ | Calculated |

| Molecular Weight | 164.14 g/mol | Calculated |

| IUPAC Name | 5-fluoro-1-benzofuran-4-carbaldehyde | IUPAC Nomenclature |

| Canonical SMILES | C1=CC(=C(C2=C1OC=C2)C=O)F | Structure-based |

Proposed Synthesis Pathway

Step 1: Synthesis of 5-Fluorobenzofuran

The synthesis of substituted benzofurans can be achieved through various methods. One common approach is the Perkin rearrangement or related cyclization strategies starting from a suitably substituted phenol and an α-halo ketone or aldehyde.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][9]

The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution. The regioselectivity of the formylation will be directed by the electronic effects of the fluorine atom and the fused furan ring. The fluorine at the 5-position is an ortho-, para-directing deactivator. The formylation is anticipated to occur at the position most activated by the heterocyclic oxygen and ortho to the fluorine, which is the 4-position.

Diagram of Proposed Synthesis:

Caption: Proposed two-step synthesis of 5-Fluorobenzofuran-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-fluorobenzofuran in the reaction solvent dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Fluorobenzofuran-4-carbaldehyde.

Predicted Spectral Data

While experimental spectra for 5-Fluorobenzofuran-4-carbaldehyde are not available in the public domain, we can predict the key spectral features based on the analysis of its structure and data from analogous compounds.

¹H NMR:

-

Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, typically around δ 9.8-10.5 ppm.

-

Aromatic Protons: The protons on the benzofuran ring will exhibit complex splitting patterns due to H-H and H-F coupling. The proton at the 3-position is expected to be a doublet coupled to the proton at the 2-position.

-

Furan Protons: The protons at the 2 and 3 positions will appear as doublets.

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, around δ 185-195 ppm.

-

Aromatic Carbons: The carbon atoms of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two- and three-bond couplings.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 164.14, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the formyl group (-CHO) and potentially the loss of CO.

Reactivity and Potential Applications

The reactivity of 5-Fluorobenzofuran-4-carbaldehyde is dominated by the aldehyde group, which can undergo a wide range of chemical transformations.

Diagram of Potential Reactions:

Caption: Potential chemical transformations of 5-Fluorobenzofuran-4-carbaldehyde.

Key Applications in Research and Development:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The benzofuran core is associated with a range of biological activities, and the fluorine atom can enhance pharmacokinetic properties.[3][4][5] Derivatives such as Schiff bases, hydrazones, and chalcones are common targets in drug discovery programs.

-

Materials Science: The conjugated π-system of the benzofuran ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Agrochemicals: The benzofuran scaffold is also found in some agrochemicals, and novel derivatives could be explored for their potential as herbicides, fungicides, or insecticides.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for 5-Fluorobenzofuran-4-carbaldehyde is not widely available, general precautions for handling aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Fluorobenzofuran-4-carbaldehyde (CAS No. 199391-70-3) is a promising but under-characterized molecule at the intersection of fluorination chemistry and heterocyclic scaffolds. This guide has provided a foundational understanding of its properties, a plausible synthetic route, predicted spectral data, and an overview of its potential reactivity and applications. While there is a clear need for further experimental investigation to fully elucidate its chemical and biological properties, this document serves as a valuable starting point for researchers interested in harnessing the potential of this versatile building block.

References

-

Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

- Giraud, F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10394.

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved January 9, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

- Yadav, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

- Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.

-

Vilsmeier–Haack reaction. (2023, December 26). In Wikipedia. [Link]

- Weaver, G. W., et al. (2015).

-

Vilsmeier-Haack Reaction. (2021, June 19). [Video]. YouTube. [Link]

- Savanur, M. R., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374-388.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864.

-

Filimonov, A., et al. (2021). Selectfluor® reaction with benzofuran[9]. - ResearchGate. Retrieved January 9, 2026, from [Link]

- He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586–7591.

- He, X., et al. (2023).

- Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(48), 30249-30266.

- Giraud, F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Sharma, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5482.

-

Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

5-Fluorobenzofuran-4-carbaldehyde chemical properties

An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

5-Fluorobenzofuran-4-carbaldehyde is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The strategic placement of a fluorine atom and a reactive carbaldehyde group on this scaffold makes 5-Fluorobenzofuran-4-carbaldehyde a versatile building block for the synthesis of novel compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, key reactions, potential applications, and essential safety protocols, designed for researchers and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in organic and medicinal chemistry.[2] Derivatives of this scaffold exhibit a remarkable breadth of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This has established the benzofuran core as a critical pharmacophore in the design of new therapeutic agents.

5-Fluorobenzofuran-4-carbaldehyde emerges as a particularly valuable intermediate. Its utility is twofold:

-

The Aldehyde Group (-CHO): Positioned at the 4-position, this group is a primary site for chemical modification, enabling the construction of diverse molecular architectures through reactions like condensation, reductive amination, and cyclization.[4]

-

The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties. It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.

This combination makes 5-Fluorobenzofuran-4-carbaldehyde a high-value precursor for generating libraries of novel compounds for high-throughput screening and targeted drug discovery programs.

Physicochemical and Computed Properties

The fundamental properties of 5-Fluorobenzofuran-4-carbaldehyde are summarized below. While experimental data for this specific isomer is limited, many properties can be reliably calculated or inferred from closely related analogues.

| Property | Value | Source/Reference |

| IUPAC Name | 5-Fluoro-1-benzofuran-4-carbaldehyde | - |

| CAS Number | 844713-05-9 | - |

| Molecular Formula | C₉H₅FO₂ | |

| Molecular Weight | 164.13 g/mol | |

| Appearance | Inferred: White to pale yellow solid | - |

| SMILES | C1=C(C=C2C(=C1F)OC=C2)C=O | - |

| InChI Key | Inferred from structure | - |

| Topological Polar Surface Area (TPSA) | 30.2 Ų | Computed (Analogous to[5]) |

| XLogP3-AA (Lipophilicity) | ~2.3 | Computed (Analogous to[5][6]) |

| Hydrogen Bond Donor Count | 0 | Computed (Analogous to[5]) |

| Hydrogen Bond Acceptor Count | 2 | Computed (Analogous to[6]) |

| Rotatable Bond Count | 1 | Computed (Analogous to[5]) |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for verifying the identity and purity of 5-Fluorobenzofuran-4-carbaldehyde. The expected data from key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Predicted chemical shifts (δ) in ppm are based on the electronic environment of each nucleus, influenced by the electron-withdrawing aldehyde and fluorine groups and the heterocyclic ring system.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aldehyde Proton (-CHO): ~10.1-10.4 ppm (singlet) | Carbonyl Carbon (-CHO): ~185-190 ppm |

| Aromatic/Furan Protons: ~7.0-8.0 ppm (complex multiplets and doublets with H-F coupling) | Aromatic/Furan Carbons: ~110-160 ppm (showing C-F coupling) |

Rationale: The aldehydic proton is highly deshielded, appearing far downfield. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Similarly, the carbon spectrum will show characteristic splitting for carbons near the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~1680 - 1705 | C=O stretch (aldehyde) | Strong |

| ~1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |

| ~1200 - 1280 | C-O-C stretch (furan ether) | Strong |

| ~1100 - 1250 | C-F stretch | Strong |

Rationale: The most prominent peak will be the strong carbonyl (C=O) absorption, characteristic of an aromatic aldehyde.[7] The C-F bond will also produce a strong, characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 182.02, corresponding to the exact mass of C₉H₅FO₂.[5]

-

Key Fragments: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) and potentially other fragments resulting from the cleavage of the benzofuran ring system.

Synthesis and Purification Workflow

A robust and widely applicable method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction .[8] This approach is well-suited for the synthesis of 5-Fluorobenzofuran-4-carbaldehyde from its precursor, 5-Fluorobenzofuran.

Caption: General workflow for the Vilsmeier-Haack synthesis of 5-Fluorobenzofuran-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[9] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from dimethylformamide (DMF) and a dehydrating agent like phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich benzofuran ring to install the formyl group precursor.

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Addition of Substrate: Dissolve 5-Fluorobenzofuran (1 eq.) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Fluorobenzofuran-4-carbaldehyde.

Chemical Reactivity and Derivatization Potential

The aldehyde group is the molecule's primary center of reactivity, serving as an electrophilic site for a multitude of synthetic transformations crucial for drug development.

Caption: Key reaction pathways for derivatizing 5-Fluorobenzofuran-4-carbaldehyde.

Key Synthetic Transformations

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base. It is a powerful method for forming carbon-carbon bonds and synthesizing α,β-unsaturated systems, which are themselves important pharmacophores and intermediates.[4]

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into an amine. It typically proceeds in one pot by first forming an imine/Schiff base with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This allows for the direct installation of diverse amine-containing side chains.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a route to extend carbon chains and introduce new functionalities.

-

Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a new point for diversification (e.g., ether or ester formation). Conversely, it can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent, yielding another key functional group for amide coupling and other transformations.

Applications in Research and Drug Discovery

The true value of 5-Fluorobenzofuran-4-carbaldehyde lies in its role as a precursor to molecules with potential therapeutic or material applications.

-

Anticancer Drug Discovery: The benzofuran nucleus is present in numerous compounds with potent anticancer activity.[2] This aldehyde can be used to synthesize novel derivatives for screening against various cancer cell lines, potentially targeting pathways like tubulin polymerization or hypoxia-inducible factor (HIF-1).[2][10]

-

Antimicrobial Agents: By elaborating the aldehyde into structures like hydrazones, thiosemicarbazones, or other heterocyclic systems, researchers can develop new classes of antibacterial and antifungal agents.[3]

-

Molecular Probes and Materials Science: The conjugated π-system of the benzofuran core imparts fluorescent properties. Derivatives of this compound could be explored as fluorescent probes for biological imaging or as components in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling 5-Fluorobenzofuran-4-carbaldehyde and its derivatives. The following information is based on data from analogous fluorinated aromatic aldehydes.[12][13][14]

-

GHS Hazard Classification (Predicted):

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from sources of ignition.[15]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and bases.

-

Conclusion

5-Fluorobenzofuran-4-carbaldehyde stands out as a highly functionalized and strategic building block in modern organic synthesis. Its unique combination of a privileged benzofuran core, a bioisosteric fluorine atom, and a synthetically versatile aldehyde group provides a rich platform for innovation. For researchers in drug discovery and materials science, this compound offers a direct and efficient route to novel molecular architectures with significant potential for biological activity and advanced material properties. Its careful synthesis and derivatization will undoubtedly contribute to the development of next-generation therapeutics and technologies.

References

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (NIH). Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Ai, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

-

Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]

-

Capot Chemical. (2014). Safety Data Sheet: 5-Fluorobenzofuran. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Pusch, K., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

-

Pusch, K., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

MDPI. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: Toward the emergence of new building blocks. Available at: [Link]

-

PubChem. (n.d.). 5,6-Difluorobenzofuran-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Available at: [Link]

-

Hassan, A.S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Pentafluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Furfural. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-Benzofurancarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5,6-Difluorobenzofuran-2-carbaldehyde | C9H4F2O2 | CID 177699440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.fr [fishersci.fr]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

5-Fluorobenzofuran-4-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Fluorobenzofuran-4-carbaldehyde

Abstract

5-Fluorobenzofuran-4-carbaldehyde is a key heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The benzofuran core is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, and the strategic incorporation of a fluorine atom can profoundly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3][4] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-Fluorobenzofuran-4-carbaldehyde. We will explore a robust two-stage synthetic strategy, beginning with the construction of the 5-fluorobenzofuran precursor, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth mechanistic insights and the strategic rationale behind the chosen synthetic route.

Introduction: The Significance of Fluorinated Benzofurans

The benzofuran moiety is a privileged structure in medicinal chemistry, forming the core of drugs with applications ranging from antiarrhythmics to anticancer agents.[1][2][3] The introduction of fluorine into these scaffolds is a well-established strategy in modern drug design. Due to its high electronegativity, small van der Waals radius, and the strength of the C-F bond, fluorine can modulate a molecule's pKa, lipophilicity, and conformation, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4]

The title compound, 5-Fluorobenzofuran-4-carbaldehyde, combines this strategic fluorination with a versatile carbaldehyde group. The aldehyde at the C4 position serves as a crucial chemical handle for diversification, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems. This makes it a highly valuable intermediate for building libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategic Overview

A logical synthetic approach to 5-Fluorobenzofuran-4-carbaldehyde involves a retrosynthetic disconnection of the C-C bond of the aldehyde group, pointing to a formylation reaction on a 5-fluorobenzofuran precursor. This precursor can, in turn, be disconnected to reveal a simpler, commercially available fluorinated phenol. This strategy isolates the two key challenges: the construction of the heterocyclic ring and the regioselective installation of the aldehyde.

Caption: Retrosynthetic pathway for 5-Fluorobenzofuran-4-carbaldehyde.

Our forward synthesis will therefore proceed via two main stages:

-

Synthesis of 5-Fluorobenzofuran: Employing a Sonogashira coupling followed by an intramolecular cyclization, a reliable method for constructing the benzofuran ring system.

-

Formylation of 5-Fluorobenzofuran: Utilizing the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the desired C4 position.

Stage 1: Synthesis of the 5-Fluorobenzofuran Core

The construction of the benzofuran ring is the foundational step. While numerous methods exist, a palladium- and copper-catalyzed Sonogashira coupling of a suitable phenol with an alkyne, followed by intramolecular cyclization, provides a high-yielding and versatile route.

Experimental Protocol: Synthesis of 5-Fluorobenzofuran

Starting Materials: 4-Fluoro-2-iodophenol, Ethynyltrimethylsilane (TMS-acetylene), Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, Potassium carbonate, Methanol, Tetrahydrofuran (THF).

Step 1a: Sonogashira Coupling

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-iodophenol (1.0 eq.), Palladium(II) acetate (0.02 eq.), Triphenylphosphine (0.04 eq.), and Copper(I) iodide (0.03 eq.).

-

Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add Ethynyltrimethylsilane (1.2 eq.) dropwise via syringe.

-

Heat the reaction mixture to 60°C and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield 4-fluoro-2-((trimethylsilyl)ethynyl)phenol.

Step 1b: Cyclization and Desilylation

-

Dissolve the product from Step 1a in methanol.

-

Add potassium carbonate (2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 2-3 hours. This step effects both the desilylation of the alkyne and the intramolecular 5-endo-dig cyclization onto the phenol.

-

Monitor the reaction by TLC for the formation of the benzofuran product.

-

Once complete, neutralize the mixture with 1M HCl and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 5-Fluorobenzofuran.

Stage 2: Regioselective Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Causality

The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich benzofuran ring then acts as a nucleophile, attacking the iminium carbon. Subsequent elimination of HCl and hydrolysis during aqueous workup yields the final aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

The Critical Role of Regioselectivity

The formylation of substituted benzofurans is governed by the electronic properties of the ring and its substituents. The benzofuran system is generally activated towards electrophilic substitution. The fluorine atom at C5 is an ortho-, para-directing deactivator due to competing inductive (-I) and resonance (+M) effects. However, in electrophilic aromatic substitution, the resonance effect often dictates the position of attack. The oxygen atom of the furan ring strongly directs electrophiles to the C2 and C3 positions.

When considering the 5-fluorobenzofuran system, the positions ortho and para to the fluorine are C4 and C6. The C4 position is electronically favored for electrophilic attack over other positions on the benzene ring. While the furan ring is typically more reactive, steric hindrance and the electronics of the fused system can influence the outcome. In many cases, formylation of benzofurans can occur on the benzene ring, particularly when the more reactive furan positions are blocked or sterically hindered. The Vilsmeier reagent, being a moderately bulky electrophile, will preferentially attack the accessible and electronically enriched C4 position.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[6][7]

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation

| Parameter | Value/Reagent | Purpose |

| Starting Material | 5-Fluorobenzofuran | Substrate for formylation |

| Reagent 1 | Phosphorus oxychloride (POCl₃) | Activates DMF |

| Reagent 2 | N,N-Dimethylformamide (DMF) | Formyl group source & solvent |

| Temperature | 0°C to Room Temperature | Controls reaction rate |

| Work-up | Aqueous Sodium Acetate | Hydrolyzes intermediate, neutralizes acid |

| Purification | Column Chromatography | Isolates the final product |

Step-by-Step Methodology:

-

In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (10.0 eq.).

-

Cool the flask to 0°C in an ice-water bath.

-

Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A solid may form.

-

Stir the mixture at 0°C for 1 hour to ensure complete formation of the Vilsmeier reagent.

-

Add a solution of 5-Fluorobenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).

-

Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-Fluorobenzofuran-4-carbaldehyde as a solid.

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined, two-stage process that efficiently delivers the target molecule from commercially available precursors.

Caption: Overall two-stage synthesis workflow.

Product Characterization

The identity and purity of the final product, 5-Fluorobenzofuran-4-carbaldehyde, must be confirmed using standard analytical techniques. The expected spectroscopic data can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data for 5-Fluorobenzofuran-4-carbaldehyde

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton singlet (~10.0 ppm). - Aromatic and furan protons in the range of 7.0-8.0 ppm, showing characteristic coupling patterns (including coupling to ¹⁹F). |

| ¹³C NMR | - Carbonyl carbon signal (~190 ppm). - Aromatic and furan carbon signals (110-160 ppm), with C-F coupling visible for carbons near the fluorine atom. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |

| Mass Spec (HRMS) | - Calculation of the exact mass for C₉H₅FO₂ to confirm the elemental composition. Expected [M+H]⁺. |

| FT-IR | - Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹). - C-F stretch (~1100-1250 cm⁻¹). |

Conclusion

This guide has detailed a robust and scientifically sound synthetic pathway for 5-Fluorobenzofuran-4-carbaldehyde. By breaking the synthesis into two logical stages—the initial construction of the 5-fluorobenzofuran core and the subsequent regioselective Vilsmeier-Haack formylation—researchers can reliably access this valuable building block. The mechanistic discussions and detailed protocols provided herein are designed to empower scientists in pharmaceutical and materials science to utilize this versatile intermediate for the development of novel and impactful chemical entities.

References

- M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220. (URL not available)

- Simple and efficient synthesis of various dibenzofuran carbaldehydes. (Source not specified).

- Benzofuran synthesis. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. Cambridge University Press.

- Vilsmeier-Haack Reaction. NROChemistry.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (Source not specified).

- Natural source, bioactivity and synthesis of benzofuran deriv

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier–Haack reaction. Wikipedia.

- Vilsmeier-Haack Reaction. YouTube.

- Synthesis routes of 1-Benzofuran-5-carbaldehyde. Benchchem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde. Benchchem.

- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Synthesis and Spectroscopic Characteriz

- 4-Methylbenzofuran-5-carbaldehyde. Benchchem.

- 5-Fluorobenzofuran-2-carbaldehyde. Benchchem.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

A Guide to the Spectroscopic Characterization of 5-Fluorobenzofuran-4-carbaldehyde

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 5-Fluorobenzofuran-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of such molecules is foundational to drug development and quality control, demanding a multi-faceted analytical approach. Here, we delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the causality behind the experimental design and interpretation.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is to understand the molecule's architecture. 5-Fluorobenzofuran-4-carbaldehyde consists of a benzofuran ring system substituted with a fluorine atom at the 5-position and a formyl (aldehyde) group at the 4-position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Diagram 1: Molecular Structure of 5-Fluorobenzofuran-4-carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For 5-Fluorobenzofuran-4-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: The Rationale Behind NMR

We utilize a combination of NMR experiments not just to identify signals, but to piece together the molecular puzzle.

-

¹H NMR is the starting point, revealing the number of different types of protons and their immediate electronic environment. Crucially, the coupling (splitting) patterns between protons reveal their connectivity through bonds.

-

¹³C NMR provides a count of the unique carbon atoms. Since the natural abundance of ¹³C is low (~1.1%), we typically run this experiment as a 'proton-decoupled' experiment to produce sharp singlets for each carbon, simplifying the spectrum. For this molecule, the coupling between carbon and fluorine (J-CF) is particularly diagnostic and is retained in the decoupled spectrum.

-

¹⁹F NMR is essential due to the presence of fluorine. As ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive and provides a clear signal whose chemical shift is indicative of the fluorine's environment.

Experimental Protocol: Solution-State NMR

This protocol ensures the acquisition of high-resolution spectra suitable for detailed structural analysis.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 5-Fluorobenzofuran-4-carbaldehyde.[1] For ¹³C NMR, a higher concentration (20-30 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[1][3] The choice of CDCl₃ is strategic; it is a versatile solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically obscure signals of interest.[3]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]

-

The final solution height in the tube should be 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[1][4]

-

-

Instrumental Analysis :

-

The data presented here were acquired on a 400 MHz spectrometer.

-

Before analysis, the instrument's magnetic field is "shimmed" using the deuterium signal from the solvent to maximize field homogeneity, which is critical for achieving sharp, well-resolved peaks.[5]

-

¹H NMR : Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the proton-decoupled spectrum. Due to the lower sensitivity, more scans are required (e.g., 128-1024), extending the acquisition time.

-

¹⁹F NMR : Acquire the proton-decoupled spectrum. This is a quick experiment, usually requiring only a few scans.

-

Data Presentation and Interpretation

The NMR data provides a complete picture of the molecule's H, C, and F framework.

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aldehyde-H | 9.97 | Singlet (s) | 1H | H-CHO |

| Aromatic-H | 7.98 – 7.85 | Multiplet (m) | 2H | H-2, H-6 |

| Aromatic-H | 7.26 – 7.16 | Multiplet (m) | 2H | H-3, H-7 |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | J-Coupling (Hz) | Assignment |

| Aldehyde Carbonyl | 190.5 | Singlet | - | C-CHO |

| Fluorinated Aromatic Carbon | 166.5 | Doublet (d) | J = 256.7 | C-5 |

| Aromatic Carbon | 132.8 | Doublet (d) | J = 9.5 | C-7 |

| Aromatic Carbon | 132.2 | Doublet (d) | J = 9.7 | C-3a or C-7a |

| Aromatic Carbon | 116.4 | Doublet (d) | J = 22.3 | C-6 |

| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ) ppm |

| Aromatic-F | -102.4 |

(Data sourced from supporting information of a chemical communication)

In-Depth Analysis:

-

¹H NMR : The downfield singlet at 9.97 ppm is characteristic of an aldehyde proton. The two multiplets in the aromatic region integrate to two protons each. The complexity of these signals is due to multiple small coupling constants between the protons and with the fluorine atom.

-

¹³C NMR : The peak at 190.5 ppm is unequivocally the aldehyde carbonyl carbon. The most striking feature is the large one-bond carbon-fluorine coupling constant (¹JCF) of 256.7 Hz for the carbon at 166.5 ppm, confirming this signal as C-5, the carbon directly attached to fluorine. The other aromatic carbons also show smaller couplings to the fluorine over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which is invaluable for assigning the remaining signals.

-

¹⁹F NMR : A single peak at -102.4 ppm confirms the presence of one unique fluorine environment.

Diagram 2: Key NMR Correlations for 5-Fluorobenzofuran-4-carbaldehyde

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6]

Expertise & Experience: Why ATR-FTIR?

For solid or liquid samples, Attenuated Total Reflectance (ATR) is the method of choice.[7] It requires minimal to no sample preparation, unlike traditional methods like KBr pellets, and provides high-quality, reproducible spectra by simply placing the sample in contact with a crystal (often diamond or zinc selenide).[7][8][9] The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, yielding an absorption spectrum.[7]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation : Before analysis, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any interfering signals from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis :

-

Place a small amount of the solid 5-Fluorobenzofuran-4-carbaldehyde powder directly onto the ATR crystal.

-

Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning : After analysis, the crystal is simply wiped clean with a solvent-moistened tissue (e.g., isopropanol).

Predicted Data and Interpretation

While an experimental spectrum for this specific molecule is not publicly available, its key IR absorptions can be confidently predicted based on its functional groups and data from analogous compounds.[6][10][11]

| Predicted IR Absorptions | Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretch | C-H (Aromatic) |

| Aldehyde C-H Stretch | 2850 and 2750 | Weak (often two bands) | Stretch | C-H (Aldehyde) |

| Carbonyl C=O Stretch | ~1685 | Strong | Stretch | C=O (Aryl Aldehyde) |

| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak | Stretch (in-ring) | C=C (Aromatic) |

| C-O-C Stretch | 1300 - 1000 | Strong | Stretch | Ether (Benzofuran) |

| C-F Stretch | 1250 - 1000 | Strong | Stretch | Aryl-Fluoride |

In-Depth Analysis:

-

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch. For an aromatic aldehyde, this is expected around 1685-1710 cm⁻¹.[6] Its position is shifted to a slightly lower frequency compared to aliphatic aldehydes due to conjugation with the aromatic ring.

-

The characteristic, albeit weaker, pair of bands for the aldehyde C-H stretch around 2850 and 2750 cm⁻¹ would provide confirmatory evidence for the formyl group.[11]

-

The region from 1300-1000 cm⁻¹ will be complex, containing strong absorptions from both the aryl-fluoride C-F stretch and the C-O-C ether stretch of the furan ring.[11]

-

The aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, it offers powerful clues about the molecular structure.

Expertise & Experience: The GC-MS with EI Approach

For a relatively volatile and thermally stable organic molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and standard method.

-

GC Separation : The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

Electron Ionization (EI) : In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, knocking off an electron to create a positively charged molecular ion (M•⁺).[12] This high energy often causes the molecular ion to be unstable, leading to predictable fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which is invaluable for identification and library searching.[12]

Experimental Protocol: GC-MS (EI)

-

Sample Preparation :

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

GC Parameters :

-

Injector : 250 °C, splitless mode.

-

Column : A standard non-polar column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane).

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation and elution of the compound.[13][14]

-

-

MS Parameters :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Scan Range : m/z 40-400, to ensure capture of the molecular ion and all significant fragments.

-

Predicted Data and Fragmentation Analysis

The exact molecular weight of C₈H₅FO₂ is 164.027 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes and benzofurans.[15][16][17]

| Predicted Fragment Ion | m/z (Mass/Charge) | Proposed Identity | Origin |

| Molecular Ion | 164 | [C₈H₅FO₂]•⁺ | Intact molecule minus one electron |

| M-1 | 163 | [C₈H₄FO₂]⁺ | Loss of H• radical from the aldehyde |

| M-29 | 135 | [C₇H₄FO]⁺ | Loss of CHO• radical (formyl group) |

| M-29-28 | 107 | [C₆H₄F]⁺ | Loss of CO from the [M-29] fragment |

In-Depth Analysis and Fragmentation Pathway: The fragmentation is initiated by the formation of the molecular ion (M•⁺) at m/z 164.

-

Loss of a Hydrogen Radical : A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at [M-1]⁺, m/z 163.[17] This is often a very abundant peak.

-

Loss of the Formyl Radical : The bond between the aromatic ring and the aldehyde group can cleave, resulting in the loss of a formyl radical (•CHO, 29 Da). This produces the 5-fluorobenzofuranyl cation at [M-29]⁺, m/z 135.

-

Subsequent Fragmentation : The fragment at m/z 135 can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the furan ring, a known fragmentation pathway for furan-containing ions, to yield a fragment at m/z 107.[15]

Diagram 3: Predicted EI Mass Spectrometry Fragmentation Pathway

References

- Supporting Information for a Chemical Communication.

-

Organomation. NMR Sample Preparation: The Complete Guide . [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions . [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I . (2024). [Link]

-

Western University, Chem Spectro NMR Facility. NMR Sample Preparation . [Link]

-

WebSpectra, UCLA. IR Absorption Table . [Link]

-

ResearchGate. Table of Characteristic IR Absorptions . [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups . [Link]

-

Ribeiro, A. P. C., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass . Journal of Mass Spectrometry. [Link]

-

Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques . Analytical and Bioanalytical Chemistry. [Link]

-

Scribd. IR Spectrum Table by Frequency Range . [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample . (2025). [Link]

-

University College London. Sample Preparation for NMR . [Link]

-

Pop, L. C., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives . Rapid Communications in Mass Spectrometry. [Link]

-

SlideShare. ATR-IR & IR Interpretation of Organic Compound . [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics . [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples . Journal of Chemical Education. [Link]

-

Penkov, S. (2012). ATR spectra database of organic compounds . Bulgarian Chemical Communications. [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral . American Journal of Analytical Chemistry. [Link]

-

University of York. Interpretation of ATR-IR spectra . [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively . [Link]

-

Gunawan, I. G. N. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . Indonesian Journal of Science and Technology. [Link]

-

Zaikin, V. G., & Vasilev, E. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES . Biomedical Chromatography. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . [Link]

-

ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound . [Link]

-

Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral . American Journal of Analytical Chemistry. [Link]

-

ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines . [Link]

-

Sugaya, N., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS . Journal of Health Science. [Link]

-

Akssira, M., et al. Basic 1H- and 13C-NMR Spectroscopy . IntechOpen. [Link]

-

Jasperse, K. Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]

-

Clark, J. mass spectra - fragmentation patterns . Chemguide. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . (2023). [Link]

-

NIST. Benzaldehyde, 3-fluoro- . NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups . (2024). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups . (2020). [Link]

-

NIST. Benzaldehyde, 4-fluoro- . NIST Chemistry WebBook. [Link]

-

NIST. Benzaldehyde, 4-chloro- . NIST Chemistry WebBook. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. organomation.com [organomation.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mt.com [mt.com]

- 8. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]

- 9. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 14. scirp.org [scirp.org]

- 15. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

Fluorinated Benzofurans: A Technical Guide to Their Evolving Role in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in the Privileged Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1][2] It serves as the core scaffold for numerous natural products and synthetic bioactive molecules, demonstrating a vast spectrum of pharmacological activities.[3][4] The inherent versatility of the benzofuran ring system allows for structural modifications that can fine-tune its biological profile, making it a "privileged scaffold" in drug design.[5]

The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful and widely adopted strategy in modern drug development.[6][7] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's key properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties like lipophilicity and pKa.[7] When applied to the benzofuran scaffold, fluorination has consistently led to derivatives with significantly enhanced and sometimes novel biological activities, opening new avenues for therapeutic intervention.[1] This guide provides a technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of fluorinated benzofurans.

Section 1: Anti-inflammatory and Anticancer Dual Activity

A compelling area of research is the discovery of fluorinated benzofurans that exhibit potent dual anti-inflammatory and anticancer effects. This is particularly relevant for cancers associated with chronic inflammation, where targeting the inflammatory microenvironment is a promising therapeutic strategy.[8][9][10]

Mechanism of Action: Inhibiting Pro-inflammatory Pathways and Inducing Apoptosis

Fluorinated benzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[8][10] This leads to a reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[8][9][10]

In the context of cancer, these compounds can trigger apoptosis (programmed cell death) in cancer cells. Studies on human colorectal adenocarcinoma cells (HCT116) have shown that certain fluorinated benzofurans inhibit cancer cell proliferation and induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a key protein involved in DNA repair and cell death.[3][8] The presence of fluorine, often in combination with other halogens like bromine and functional groups like esters or carboxylic acids, appears to enhance these biological effects.[3][8]

Caption: Dual anti-inflammatory and anticancer mechanism of fluorinated benzofurans.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative fluorinated benzofuran derivatives against various inflammatory mediators secreted by macrophages.

| Compound Class | Target Mediator | IC50 Range (µM) | Reference |

| Fluorinated Benzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [8][9] |

| Fluorinated Benzofurans | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [8][9] |

| Fluorinated Benzofurans | Nitric Oxide (NO) | 2.4 - 5.2 | [8][9] |

| Fluorinated Benzofurans | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [8][9] |

Section 2: Antimicrobial Activity

Fluorinated benzofurans have emerged as a promising class of antimicrobial agents, with activity reported against a range of bacteria and fungi.[11][12][13] The incorporation of the benzofuran core into more complex heterocyclic systems, such as pyrazolylthiazoles, has yielded compounds with excellent antimicrobial profiles.[12][13]

Mechanism of Action and Structure-Activity Relationship (SAR)

The precise antimicrobial mechanisms are varied, but some derivatives are known to interfere with essential bacterial processes. For instance, some heterocyclic compounds function by inhibiting DNA gyrase, a bacterial enzyme crucial for DNA replication and transcription.[11]

SAR studies indicate that the antimicrobial potency is highly dependent on the substitution pattern. For example, in a series of fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles, specific substitutions on the thiazole ring led to compounds with superior activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria, as well as fungi (Candida albicans).[13]

Caption: Synthetic workflow for fluorinated benzofuran-pyrazolylthiazole hybrids.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for a representative fluorinated benzofuran derivative against various microbial strains, demonstrating its broad-spectrum activity.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| Benzofuran-Pyrazolylthiazole 8c | 6.25 | 12.5 | 6.25 | [13] |

| Ciprofloxacin (Standard) | 12.5 | 25 | N/A | [13] |

| Ketoconazole (Standard) | N/A | N/A | 12.5 | [13] |

Section 3: Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's disease are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[14][15] Fluorinated benzofurans are being investigated for their potential to counteract these pathological processes.

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

Certain fluorinated and selenium-containing dihydrobenzofuran derivatives have demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[14] These compounds improve cognitive function by modulating multiple pathways.[14]

Biochemical analyses show they reduce markers of oxidative stress (e.g., ROS, nitrites) while increasing levels of non-protein thiols (NPSH), which are part of the cellular antioxidant defense system.[14] Furthermore, they modulate apoptosis by increasing the expression of the anti-apoptotic protein BCL-2 and decreasing the pro-apoptotic protein BAX.[14] On a molecular level, they can increase brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival, and decrease inflammatory markers like NF-κB and IL-6.[14]

Data Presentation: Modulation of Neuro-biochemical Markers

The table below summarizes the effects of a trifluoromethyl-phenyl-selenyl-dihydrobenzofuran (TFSeB) in an animal model of Alzheimer's disease.

| Marker | Effect of Disease Model | Effect of TFSeB Treatment | Biological Role | Reference |

| Oxidative Stress (ROS, Nitrite) | Increased | Decreased | Cellular Damage | [14] |

| BCL-2/BAX Ratio | Decreased | Increased | Neuronal Survival | [14] |

| BDNF Expression | Decreased | Increased | Neuroprotection, Synaptic Plasticity | [14] |

| NF-κB, IL-6 | Increased | Decreased | Neuroinflammation | [14] |

| Acetylcholinesterase (AChE) | Increased | Decreased | Neurotransmission | [14] |

Section 4: Experimental Protocols

To facilitate further research, this section provides streamlined protocols for the synthesis and biological evaluation of fluorinated benzofurans.

Protocol 1: Synthesis of gem-Difluoro-2,3-dihydrobenzofurans

This protocol is based on a strategy involving an intramolecular oxa-Michael addition.[16][17]

Objective: To synthesize gem-difluoro-2,3-dihydrobenzofuran intermediates.

Materials:

-

Substituted propargylic ketones

-

Diethylaminosulfur trifluoride (DAST)

-

Concentrated sulfuric acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvents (e.g., Dichloromethane, THF)

Procedure:

-

Fluorination: Dissolve the starting propargylic ketone in anhydrous dichloromethane. Cool the solution to 0°C.

-

Slowly add DAST (1.5 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO3.

-

Extract the product with dichloromethane, dry the organic layer over MgSO4, and concentrate under reduced pressure.

-

Purify the resulting gem-difluoropropargylic intermediate by column chromatography.

-

Deprotection and Cyclization: Dissolve the purified intermediate in THF.

-

Add DCC (1.2 equivalents) followed by a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture to remove dicyclohexylurea.

-

Concentrate the filtrate and purify the final gem-difluoro-2,3-dihydrobenzofuran product by column chromatography.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

Objective: To assess the ability of fluorinated benzofurans to inhibit LPS-induced nitric oxide production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM media with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds (fluorinated benzofurans)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Add LPS (10 ng/mL) to all wells except the basal control. Incubate for another 24 hours.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC50 value.

Section 5: Conclusion and Future Perspectives

The strategic fluorination of the benzofuran scaffold has proven to be a highly effective approach for generating novel therapeutic candidates with enhanced biological activity. Research has consistently demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties in these derivatives.[8][13][14] The dual-action capabilities, particularly in the realms of inflammation and cancer, highlight a promising path for developing treatments for complex diseases.[3]

Future work should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. In vivo efficacy and safety studies are the critical next steps to translate these promising in vitro results into clinically viable therapies. Furthermore, exploring novel fluorination methodologies and expanding the structural diversity of benzofuran libraries will undoubtedly uncover new compounds with unique and valuable biological activities. The fluorinated benzofuran core remains a rich and fertile ground for the discovery of next-generation therapeutics.

References

-

Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Semantic Scholar. (n.d.). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Available at: [Link]

-

Hindawi. (2013). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Available at: [Link]

-

Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. Available at: [Link]

-

ResearchGate. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available at: [Link]

-

SciSpace. (2013). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Available at: [Link]

-

ResearchGate. (n.d.). Some benzofuran scaffolds with neuroprotective AD bioactivities. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Available at: [Link]

-

ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2. Available at: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available at: [Link]

-

El-Damasy, A. K., & Abd-Elrahman, H. I. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation. Available at: [Link]

-

PubMed Central. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available at: [Link]

-

Kim, H. Y., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics. Available at: [Link]

-

PubMed. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Available at: [Link]

-

Biomolecules & Therapeutics. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

-

AUB ScholarWorks. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Available at: [Link]

Sources